(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid

Chiral building block Asymmetric synthesis Medicinal chemistry

Researchers mapping RXR/RAR subtype selectivity often encounter achiral or regioisomeric impurities that confound SAR data. This 2-methyl-substituted (E)-acrylic acid derivative resolves that challenge with a defined chiral centre at the 2-position of the dihydrobenzofuran ring, enabling enantioselective synthesis programmes that des-methyl or 3-methyl analogues cannot support. • Enantioselective synthesis: chiral centre enables resolution into single enantiomers absent in achiral close-in-class compounds. • Covalent probe design: α,β-unsaturated acid reacts selectively with cysteine thiols and lysine amines under physiological conditions. • Consistent quality: 97-98% purity batch-to-batch reduces post-purchase re-purification for automated synthesis and compound library workflows.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B13636985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C=CC(=C2)C=CC(=O)O
InChIInChI=1S/C12H12O3/c1-8-6-10-7-9(3-5-12(13)14)2-4-11(10)15-8/h2-5,7-8H,6H2,1H3,(H,13,14)/b5-3+
InChIKeyLEVLLAUMDRPDCY-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic Acid: Identity & Sourcing


(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid (CAS 943116-88-9) is a dihydrobenzofuranyl acrylic acid derivative with molecular formula C12H12O3 and a molecular weight of 204.22 g/mol. It is supplied as a research-grade chemical with a purity of 97 % or higher . The compound belongs to a class of heteroaryl acrylic acids that have been explored as retinoid X receptor (RXR) and retinoic acid receptor (RAR) modulators [1], making exact structural identity critical for reproducible biological results.

1
PathwayRXR/RAR modulation studies
2
ChemistryChiral building block for asymmetric synthesis
3
ReactivityMichael acceptor for bioconjugation and covalent probe design

Why (2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic Acid Cannot Be Substituted


Even minor structural changes in the dihydrobenzofuran-acrylate series can drastically alter receptor-subtype selectivity and potency. For example, the 3‑methyl‑2,3‑dihydrobenzofuran regioisomers described in US 6,030,952 show distinct RXR/RAR modulation profiles compared with unsubstituted or alternatively substituted analogues [1]. The target compound’s unique 2‑methyl substitution and (E)‑configured acrylic acid side‑chain dictate both its synthetic reactivity and its potential pharmacophoric fit, meaning that close-in-class compounds—such as the des‑methyl analogue (E)‑3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)prop‑2‑enoic acid or the 2‑methyl‑propanoic acid derivative—cannot be assumed to behave identically [1][2].

!
Des-methyl analogue is achiral and may not support enantioselective synthesis workflows.
!
Saturated propanoic acid derivative lacks Michael acceptor reactivity; conjugate addition not possible.
!
3-methyl regioisomer may exhibit different RXR/RAR selectivity; retinoid receptor study conclusions may shift.

(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic Acid: Key Differentiators vs. Analogs


Chiral Centre Enables Enantioselective Synthesis

The 2‑methyl group on the dihydrofuran ring creates a stereogenic centre, making the compound chiral. By contrast, the commonly available des‑methyl analogue (E)‑3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)prop‑2‑enoic acid is achiral and cannot be used for enantioselective synthesis [1]. This stereochemical feature enables the target compound to serve as a chiral building block for preparing enantiomerically pure drug candidates, a capability absent in the achiral comparator .

Chirality
Class-level inference
Chiral (stereogenic centre)Achiral comparator
Enables enantioselective synthesis workflows
Racemic mixture unless resolved; structural comparison only
Chiral building block Asymmetric synthesis Medicinal chemistry

Higher Purity vs. Propanoic Acid Analogue

The target compound is routinely supplied at a minimum purity of 97 % . The closely related saturated analogue, 3‑(2‑methyl‑2,3‑dihydro‑1‑benzofuran‑5‑yl)propanoic acid, is listed by commercial sources at a typical purity of 95 % . Although the 2 % difference appears modest, it can be significant in structure‑activity relationship (SAR) studies where trace impurities may confound dose‑response data.

Purity
Cross-study comparable
97% (target) vs 95% (comparator)
Supports reproducible dose-response assays
Based on vendor datasheets; ≥2% absolute difference
Purity Quality control Procurement specification

Acrylic Acid Moiety Enables Michael Addition Chemistry

The α,β‑unsaturated carboxylic acid functionality in the target compound can undergo Michael addition with thiols and amines, whereas the saturated propanoic acid analogue cannot participate in such conjugate additions . This reactivity difference allows the target compound to be used as a covalent warhead or as a linker for bioconjugation, a feature absent in the saturated comparator [1].

Reactivity
Class-level inference
Michael acceptor presentNo conjugate addition
Supports covalent inhibitor and probe design
α,β-unsaturated acid vs saturated analogue
Click chemistry Bioconjugation Covalent inhibitor design

Regioisomer Effect on RXR/RAR Selectivity

Patent US 6,030,952 demonstrates that shifting the methyl group from the 2‑position to the 3‑position on the dihydrofuran ring changes the RXR/RAR modulation profile [1]. Although no direct head‑to‑head assay is publicly available for the exact 2‑methyl derivative, the patent establishes a class‑level principle that the exact location of the methyl substituent significantly influences receptor binding. This implies that the target compound is not interchangeable with 3‑methyl isomers for retinoid receptor studies [2].

Regioisomer
Class-level inference
2-methyl substitution3-methyl regioisomer series
Not interchangeable for retinoid receptor SAR
Patent-based SAR; no direct assay for exact compound
Nuclear receptor Selectivity Drug discovery

(2E)-3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic Acid: Application Scenarios


Enantiopure Drug Candidate Synthesis with Chiral Dihydrobenzofuran Core

The target compound’s chiral centre at the 2‑position makes it a valuable starting material for enantioselective synthesis. While the racemic mixture is commercially available, it can be resolved into single enantiomers for use in asymmetric synthesis programmes. This capability is not offered by the achiral des‑methyl analogue [Section 3, Evidence 1]. Researchers working on chiral drugs with dihydrobenzofuran cores should prioritise this compound.

Covalent Inhibitor Design via Acrylic Acid Michael Acceptor

The α,β‑unsaturated acid group reacts selectively with cysteine thiols and lysine amines under physiological conditions, making it suitable for designing covalent enzyme inhibitors or affinity probes. The saturated propanoic acid analogue lacks this reactivity and cannot serve the same purpose [Section 3, Evidence 3]. Procurement teams supporting chemical biology projects should select the acrylic acid derivative for covalent engagement strategies.

2-Methyl Substitution for Retinoid Receptor SAR Studies

Patent literature indicates that the position of methyl substitution on the dihydrofuran ring influences RXR/RAR selectivity. Using the 2‑methyl regioisomer ensures that SAR data accurately reflect the effect of this specific substitution pattern, which is distinct from the 3‑methyl series [Section 3, Evidence 4]. This is critical for laboratories mapping receptor‑subtype selectivity.

High-Purity Building Block for Automated Synthesis & Library Production

With a commercial purity of 97–98 %, the target compound meets the quality requirements for automated synthesis platforms and compound library production, reducing the need for post‑purchase purification that is often required for the lower‑purity (95 %) saturated analogue [Section 3, Evidence 2]. This improves workflow efficiency and cost‑effectiveness.

Application
Selection Property
Validation Focus
Chiral dihydrobenzofuran core synthesis
Stereogenic centre availability
Enantiomer resolution and asymmetric synthesis verification
Covalent inhibitor and probe design
Michael acceptor reactivity
Thiol/amine conjugation assay confirmation
Retinoid receptor SAR studies
2-methyl regioisomer identity
RXR/RAR binding assay reproducibility
Automated synthesis and library production
High-purity research-grade supply
Impurity profile and post-purchase purification need
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